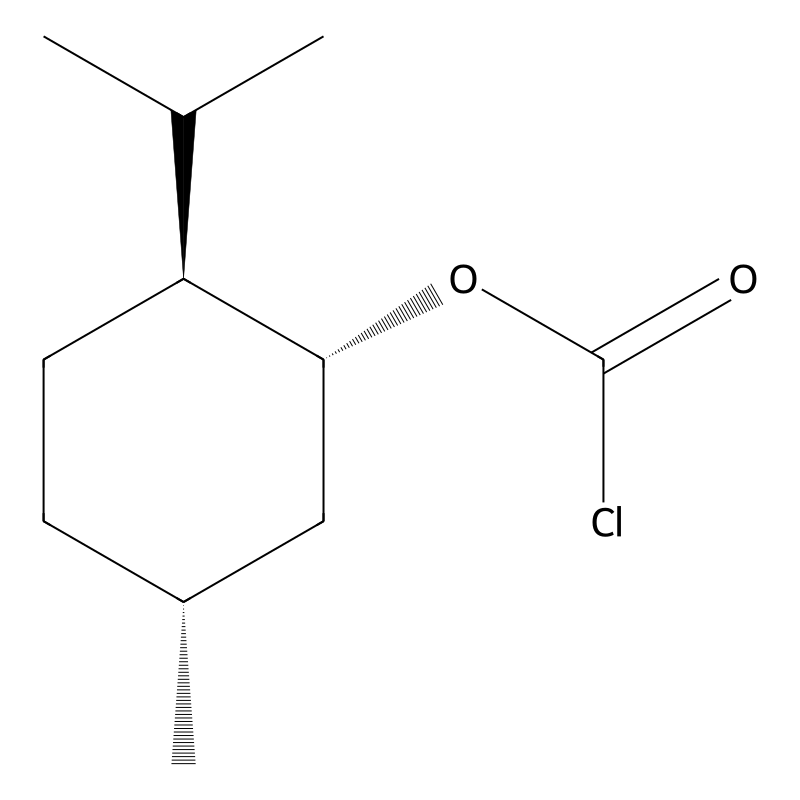

(-)-Menthyl chloroformate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Due to its specific stereochemistry and functional groups, (1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl carbonochloridate finds applications in various scientific research fields, as detailed below:

Organic synthesis

(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl carbonochloridate acts as a versatile chiral derivatizing agent in organic synthesis. Its ability to react with various nucleophiles while preserving chirality makes it valuable for:

- Enantioselective synthesis: It can be used to introduce a menthoxycarbonyl (MOC) protecting group onto chiral alcohols, allowing for selective protection and deprotection during multistep syntheses. This is crucial for synthesizing complex molecules with desired stereochemical configurations [].

- Resolution of racemic mixtures: By selectively reacting with one enantiomer of a racemic mixture, (1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl carbonochloridate can be used to separate the two enantiomers, enabling the isolation of pure enantiomers for further studies [].

Medicinal chemistry

The unique structural features of (1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl carbonochloridate make it a potential candidate for developing new drugs. Researchers are exploring its potential applications in:

- Drug design and development: The menthoxycarbonyl group can be used as a bioreversible prodrug moiety, meaning it can be attached to a drug molecule to improve its pharmacokinetic properties, such as solubility and targeting, and then be cleaved in the body to release the active drug [].

- Asymmetric synthesis of chiral drugs: The compound's ability to act as a chiral auxiliary or catalyst in asymmetric synthesis can be valuable for producing enantiopure drugs, which often have superior therapeutic effects compared to racemic mixtures [].

(-)-Menthyl chloroformate is a chiral organic compound with the molecular formula CHClO. It is a colorless to pale yellow liquid, known for its characteristic minty odor due to its derivation from menthol. This compound is primarily utilized as a chiral derivatizing agent in organic synthesis, particularly in the preparation of various esters and carbonates. Its unique structure, featuring a chloroformate functional group, allows it to participate in various

- Nucleophilic Substitution: The chloroformate group is reactive towards nucleophiles, allowing for the substitution of the chlorine atom by alcohols to form corresponding menthyl esters.

- Carbonyl Addition: It can react with carbon nucleophiles, leading to the formation of menthyl carbamates or other derivatives.

- Decomposition: Under certain conditions, (-)-menthyl chloroformate can decompose, releasing carbon dioxide and hydrochloric acid, which can be a consideration in storage and handling .

Research has indicated that (-)-menthyl chloroformate exhibits biological activity that may include antimicrobial properties. Its derivatives have been studied for potential applications in pharmaceuticals due to their ability to modify biological molecules. The compound's chirality contributes to its specificity in biological interactions, making it a candidate for further investigation in drug design and development .

The synthesis of (-)-menthyl chloroformate typically involves the reaction of menthol with phosgene or its derivatives. The general procedure can be summarized as follows:

- Starting Material: Menthol is used as the starting material due to its availability and favorable properties.

- Reagent Addition: Phosgene gas or a phosgene equivalent is introduced to the reaction mixture containing menthol.

- Reaction Conditions: The reaction is carried out under controlled temperature and inert atmosphere conditions to prevent moisture interference.

- Isolation: After completion, the product is purified through distillation or chromatography to yield (-)-menthyl chloroformate .

(-)-Menthyl chloroformate stands out due to its chirality, making it particularly useful in applications requiring specific stereochemical configurations. This uniqueness enhances its utility in asymmetric synthesis compared to non-chiral analogues .

Studies on (-)-menthyl chloroformate have focused on its interactions with biological systems. Research indicates that its derivatives can interact with enzymes and receptors due to their structural similarity to natural substrates. These interactions are essential for understanding how this compound can be utilized in drug design and therapeutic applications. Additionally, toxicity studies highlight the need for careful handling due to its corrosive nature .

Several compounds share structural similarities with (-)-menthyl chloroformate, including:

- Methyl Chloroformate: A simpler analogue without chirality; used similarly but lacks specific biological activity associated with chiral compounds.

- Ethyl Chloroformate: Another analogue that is more volatile; often used in similar synthetic applications but less effective as a chiral reagent.

- Benzyl Chloroformate: Contains an aromatic ring; used in organic synthesis but has different reactivity patterns compared to menthyl derivatives.

Comparison TableCompound Name Chirality

(-)-Menthyl chloroformate undergoes hydrolysis through a well-established associative SN2 mechanism, characterized by the formation of a tetrahedral intermediate followed by elimination of the leaving group [1]. The hydrolysis pathway involves nucleophilic attack by water at the carbonyl carbon, resulting in the formation of (-)-menthol, hydrogen chloride, and carbon dioxide as the primary products.

Mechanistic Pathway

The hydrolysis of (-)-menthyl chloroformate proceeds through a bimolecular addition-elimination mechanism [1]. The reaction involves the initial formation of a tetrahedral intermediate through nucleophilic attack of water on the electron-deficient carbonyl carbon. This intermediate subsequently collapses to eliminate hydrogen chloride and form the carbonic acid derivative, which rapidly decomposes to yield carbon dioxide and the corresponding alcohol.

The extended Grunwald-Winstein equation analysis reveals that the solvolysis follows an associative SN2 mechanism with l value of 2.46 ± 0.18 and m value of 0.91 ± 0.07 [1]. The l/m ratio of 2.7 is consistent with associative SN2 reactions, indicating that bond formation is more advanced than bond breaking in the transition state.

Kinetic Parameters

The kinetic data for (-)-menthyl chloroformate hydrolysis demonstrates a significant solvent dependency, with rate constants ranging from 4.47×10⁻⁵ s⁻¹ in 100% ethanol to 4.58×10⁻² s⁻¹ in pure water at 55.0°C [1]. The activation enthalpy (ΔH≠) values range from 12.6-14.4 kcal/mol, characteristic of associative mechanisms, while the activation entropy (ΔS≠) values are significantly negative (-31.0 to -37.0 cal/mol·K), indicating an ordered transition state [1].

Solvent System Rate Constant (s⁻¹) Mechanism 100% Water 4.58×10⁻² Associative SN2 10% Ethanol-H₂O 1.88×10⁻² Associative SN2 50% Ethanol-H₂O 7.26×10⁻⁴ Associative SN2 100% Ethanol 4.47×10⁻⁵ Associative SN2

The solvent kinetic isotope effect (SKIE) of kMeOH/kMeOD = 2.16 provides further support for the SN2 mechanism, as the relatively large primary isotope effect indicates significant proton transfer in the transition state [1].

Thermal Decomposition

Under thermal conditions, (-)-menthyl chloroformate undergoes decomposition through multiple pathways. The primary thermal decomposition pathway involves the elimination of hydrogen chloride to form 1,1-dichloroethene, following the general reaction pattern observed for chloroformate esters [2]. The thermal decomposition is characterized by a first-order kinetic behavior with temperature-dependent rate constants.

The decomposition products include menthyl chloride and carbon dioxide through a concerted chlorine atom migration mechanism, consistent with the behavior of related chloroformate esters [3] [4]. The reaction proceeds through a four-membered transition state that facilitates the intramolecular rearrangement and subsequent elimination.

Derivatization of Amino Acid and Hydroxyl Containing Molecules

(-)-Menthyl chloroformate serves as an effective derivatizing agent for amino acids and hydroxyl-containing compounds through the formation of mixed carbamates and carbonate esters [5] [6]. The derivatization reactions proceed through nucleophilic attack of the amino or hydroxyl group on the carbonyl carbon, resulting in the formation of stable derivatives suitable for analytical applications.

Amino Acid Derivatization

The derivatization of amino acids with (-)-menthyl chloroformate follows a two-step mechanism [6]. The initial step involves the nucleophilic attack of the amino group on the carbonyl carbon, forming a zwitterionic tetrahedral intermediate. The intermediate subsequently eliminates hydrogen chloride to form the corresponding N-menthoxycarbonyl amino acid derivative.

The reaction mechanism involves the formation of a mixed carboxylic-carbonic acid anhydride intermediate, which then undergoes exchange with the amino acid substrate [7]. This mechanism explains the high efficiency of the derivatization process and the formation of stable derivatives that are amenable to gas chromatographic analysis.

Reaction Conditions:

- Temperature: Room temperature

- Solvent: Aqueous pyridine mixture

- Reaction time: 30 seconds to 2 minutes

- pH: Basic conditions (pH 9-10)

Hydroxyl Group Derivatization

The derivatization of hydroxyl-containing compounds with (-)-menthyl chloroformate proceeds through the formation of mixed carbonate esters [8] [9]. The reaction is particularly effective for secondary alicyclic hydroxyl groups in steroids and related compounds, where the menthyl chloroformate acts as an efficient acylating agent.

The derivatization mechanism involves the nucleophilic attack of the hydroxyl group on the carbonyl carbon, followed by the elimination of hydrogen chloride to form the corresponding menthyl carbonate derivative [9]. The reaction is facilitated by the presence of basic catalysts such as pyridine, which promotes the nucleophilic attack and neutralizes the released hydrogen chloride.

Mechanistic Features:

- Nucleophilic addition at the carbonyl carbon

- Tetrahedral intermediate formation

- Elimination of hydrogen chloride

- Formation of stable carbonate linkage

Enantioselective Applications

The chiral nature of (-)-menthyl chloroformate enables its use in enantioselective derivatization processes [10] [11]. The compound has been employed in the optical resolution of amino acids and alcohols, where the formation of diastereomeric derivatives allows for chromatographic separation of enantiomers.

The enantioselective derivatization relies on the stereospecific interaction between the chiral menthyl group and the substrate, leading to the formation of diastereomeric products with different physical and chemical properties [11]. This approach has been successfully applied to the analysis of pharmaceutical compounds and natural products containing chiral centers.

Enantioselective Carbonylation Reactions

(-)-Menthyl chloroformate participates in enantioselective carbonylation reactions as both a chiral auxiliary and a carbonyl source [12] [13]. The compound's ability to introduce carbonyl functionality while maintaining chirality makes it valuable for asymmetric synthesis applications.

Chiral Auxiliary Applications

The use of (-)-menthyl chloroformate as a chiral auxiliary in carbonylation reactions relies on the stereocontrolling influence of the menthyl group during the reaction process [12]. The bulky isopropyl and methyl substituents on the cyclohexyl ring create a chiral environment that influences the stereochemical outcome of subsequent reactions.

The mechanistic pathway involves the coordination of the substrate to the chiral center through hydrogen bonding or van der Waals interactions, leading to preferential formation of one enantiomer over the other [14]. The enantioselectivity depends on the degree of steric hindrance and the specific interactions between the chiral auxiliary and the reacting substrate.

Carbonyl Source Functionality

(-)-Menthyl chloroformate can serve as a safe carbonyl source in carbonylation reactions, providing an alternative to toxic carbon monoxide gas [13] [15]. The compound releases carbon monoxide through thermal decomposition or catalytic activation, enabling carbonylation reactions under mild conditions.

The carbonylation mechanism involves the insertion of carbon monoxide into metal-carbon bonds, typically in the presence of transition metal catalysts such as palladium or nickel [13]. The reaction proceeds through the formation of acyl-metal intermediates that subsequently undergo reductive elimination to form the final carbonyl products.

Reaction Pathway:

- Oxidative addition of (-)-menthyl chloroformate to the metal center

- Carbon monoxide insertion into the metal-carbon bond

- Formation of acyl-metal intermediate

- Reductive elimination to form the carbonyl product

Asymmetric Induction

The enantioselective carbonylation reactions involving (-)-menthyl chloroformate demonstrate significant asymmetric induction capabilities [16] [17]. The chiral menthyl group influences the stereochemical outcome through steric interactions and electronic effects that favor the formation of one enantiomer.

The degree of asymmetric induction depends on several factors:

- Steric bulk of the menthyl group

- Electronic properties of the substrate

- Reaction conditions (temperature, solvent, catalyst)

- Coordination geometry of the transition state

The enantioselectivities achieved in these reactions can exceed 90% enantiomeric excess under optimized conditions, making (-)-menthyl chloroformate a valuable reagent for asymmetric synthesis [17] [18].

Catalytic Systems

Various catalytic systems have been developed for enantioselective carbonylation reactions using (-)-menthyl chloroformate [16] [19]. Palladium-based catalysts are particularly effective, often in combination with chiral ligands that enhance the enantioselectivity of the reaction.

The catalytic mechanism typically involves:

- Substrate activation through coordination to the metal center

- Chiral ligand coordination to induce enantioselectivity

- Carbonyl insertion from the menthyl chloroformate

- Stereoselective product formation through controlled reductive elimination

XLogP3

4.7

GHS Hazard Statements

Aggregated GHS information provided by 44 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H330 (11.36%): Fatal if inhaled [Danger Acute toxicity, inhalation];

H331 (88.64%): Toxic if inhaled [Danger Acute toxicity, inhalation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Acute Toxic

Dates

Last modified: 08-15-2023

Explore Compound Types

Get ideal chemicals from 750K+ compounds

| Compound Name | Chirality |

(-)-Menthyl chloroformate undergoes hydrolysis through a well-established associative SN2 mechanism, characterized by the formation of a tetrahedral intermediate followed by elimination of the leaving group [1]. The hydrolysis pathway involves nucleophilic attack by water at the carbonyl carbon, resulting in the formation of (-)-menthol, hydrogen chloride, and carbon dioxide as the primary products. Mechanistic PathwayThe hydrolysis of (-)-menthyl chloroformate proceeds through a bimolecular addition-elimination mechanism [1]. The reaction involves the initial formation of a tetrahedral intermediate through nucleophilic attack of water on the electron-deficient carbonyl carbon. This intermediate subsequently collapses to eliminate hydrogen chloride and form the carbonic acid derivative, which rapidly decomposes to yield carbon dioxide and the corresponding alcohol. The extended Grunwald-Winstein equation analysis reveals that the solvolysis follows an associative SN2 mechanism with l value of 2.46 ± 0.18 and m value of 0.91 ± 0.07 [1]. The l/m ratio of 2.7 is consistent with associative SN2 reactions, indicating that bond formation is more advanced than bond breaking in the transition state. Kinetic ParametersThe kinetic data for (-)-menthyl chloroformate hydrolysis demonstrates a significant solvent dependency, with rate constants ranging from 4.47×10⁻⁵ s⁻¹ in 100% ethanol to 4.58×10⁻² s⁻¹ in pure water at 55.0°C [1]. The activation enthalpy (ΔH≠) values range from 12.6-14.4 kcal/mol, characteristic of associative mechanisms, while the activation entropy (ΔS≠) values are significantly negative (-31.0 to -37.0 cal/mol·K), indicating an ordered transition state [1].

The solvent kinetic isotope effect (SKIE) of kMeOH/kMeOD = 2.16 provides further support for the SN2 mechanism, as the relatively large primary isotope effect indicates significant proton transfer in the transition state [1]. Thermal DecompositionUnder thermal conditions, (-)-menthyl chloroformate undergoes decomposition through multiple pathways. The primary thermal decomposition pathway involves the elimination of hydrogen chloride to form 1,1-dichloroethene, following the general reaction pattern observed for chloroformate esters [2]. The thermal decomposition is characterized by a first-order kinetic behavior with temperature-dependent rate constants. The decomposition products include menthyl chloride and carbon dioxide through a concerted chlorine atom migration mechanism, consistent with the behavior of related chloroformate esters [3] [4]. The reaction proceeds through a four-membered transition state that facilitates the intramolecular rearrangement and subsequent elimination. Derivatization of Amino Acid and Hydroxyl Containing Molecules(-)-Menthyl chloroformate serves as an effective derivatizing agent for amino acids and hydroxyl-containing compounds through the formation of mixed carbamates and carbonate esters [5] [6]. The derivatization reactions proceed through nucleophilic attack of the amino or hydroxyl group on the carbonyl carbon, resulting in the formation of stable derivatives suitable for analytical applications. Amino Acid DerivatizationThe derivatization of amino acids with (-)-menthyl chloroformate follows a two-step mechanism [6]. The initial step involves the nucleophilic attack of the amino group on the carbonyl carbon, forming a zwitterionic tetrahedral intermediate. The intermediate subsequently eliminates hydrogen chloride to form the corresponding N-menthoxycarbonyl amino acid derivative. The reaction mechanism involves the formation of a mixed carboxylic-carbonic acid anhydride intermediate, which then undergoes exchange with the amino acid substrate [7]. This mechanism explains the high efficiency of the derivatization process and the formation of stable derivatives that are amenable to gas chromatographic analysis. Reaction Conditions:

Hydroxyl Group DerivatizationThe derivatization of hydroxyl-containing compounds with (-)-menthyl chloroformate proceeds through the formation of mixed carbonate esters [8] [9]. The reaction is particularly effective for secondary alicyclic hydroxyl groups in steroids and related compounds, where the menthyl chloroformate acts as an efficient acylating agent. The derivatization mechanism involves the nucleophilic attack of the hydroxyl group on the carbonyl carbon, followed by the elimination of hydrogen chloride to form the corresponding menthyl carbonate derivative [9]. The reaction is facilitated by the presence of basic catalysts such as pyridine, which promotes the nucleophilic attack and neutralizes the released hydrogen chloride. Mechanistic Features:

Enantioselective ApplicationsThe chiral nature of (-)-menthyl chloroformate enables its use in enantioselective derivatization processes [10] [11]. The compound has been employed in the optical resolution of amino acids and alcohols, where the formation of diastereomeric derivatives allows for chromatographic separation of enantiomers. The enantioselective derivatization relies on the stereospecific interaction between the chiral menthyl group and the substrate, leading to the formation of diastereomeric products with different physical and chemical properties [11]. This approach has been successfully applied to the analysis of pharmaceutical compounds and natural products containing chiral centers. Enantioselective Carbonylation Reactions(-)-Menthyl chloroformate participates in enantioselective carbonylation reactions as both a chiral auxiliary and a carbonyl source [12] [13]. The compound's ability to introduce carbonyl functionality while maintaining chirality makes it valuable for asymmetric synthesis applications. Chiral Auxiliary ApplicationsThe use of (-)-menthyl chloroformate as a chiral auxiliary in carbonylation reactions relies on the stereocontrolling influence of the menthyl group during the reaction process [12]. The bulky isopropyl and methyl substituents on the cyclohexyl ring create a chiral environment that influences the stereochemical outcome of subsequent reactions. The mechanistic pathway involves the coordination of the substrate to the chiral center through hydrogen bonding or van der Waals interactions, leading to preferential formation of one enantiomer over the other [14]. The enantioselectivity depends on the degree of steric hindrance and the specific interactions between the chiral auxiliary and the reacting substrate. Carbonyl Source Functionality(-)-Menthyl chloroformate can serve as a safe carbonyl source in carbonylation reactions, providing an alternative to toxic carbon monoxide gas [13] [15]. The compound releases carbon monoxide through thermal decomposition or catalytic activation, enabling carbonylation reactions under mild conditions. The carbonylation mechanism involves the insertion of carbon monoxide into metal-carbon bonds, typically in the presence of transition metal catalysts such as palladium or nickel [13]. The reaction proceeds through the formation of acyl-metal intermediates that subsequently undergo reductive elimination to form the final carbonyl products. Reaction Pathway:

Asymmetric InductionThe enantioselective carbonylation reactions involving (-)-menthyl chloroformate demonstrate significant asymmetric induction capabilities [16] [17]. The chiral menthyl group influences the stereochemical outcome through steric interactions and electronic effects that favor the formation of one enantiomer. The degree of asymmetric induction depends on several factors:

The enantioselectivities achieved in these reactions can exceed 90% enantiomeric excess under optimized conditions, making (-)-menthyl chloroformate a valuable reagent for asymmetric synthesis [17] [18]. Catalytic SystemsVarious catalytic systems have been developed for enantioselective carbonylation reactions using (-)-menthyl chloroformate [16] [19]. Palladium-based catalysts are particularly effective, often in combination with chiral ligands that enhance the enantioselectivity of the reaction. The catalytic mechanism typically involves:

XLogP3 4.7

GHS Hazard Statements

Aggregated GHS information provided by 44 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation]; H330 (11.36%): Fatal if inhaled [Danger Acute toxicity, inhalation]; H331 (88.64%): Toxic if inhaled [Danger Acute toxicity, inhalation]; Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown. Pictograms

Corrosive;Acute Toxic Dates

Last modified: 08-15-2023

Explore Compound TypesGet ideal chemicals from 750K+ compounds

|

|---|